Methyl 2,2,3,3-tetrafluoro-3-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxypropanoate;1,1,2,2-tetrafluoroethene
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Overview
Description
Methyl 2,2,3,3-tetrafluoro-3-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxypropanoate;1,1,2,2-tetrafluoroethene is a highly fluorinated organic compound It is known for its unique chemical structure, which includes multiple fluorine atoms, making it highly stable and resistant to degradation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,2,3,3-tetrafluoro-3-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxypropanoate involves multiple steps. One common method includes the reaction of 2,2,3,3-tetrafluoro-1-propanol with 1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl chloride in the presence of a base such as potassium hydroxide. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the intermediates .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,2,3,3-tetrafluoro-3-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxypropanoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding acids or reduction to form alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various fluorinated carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 2,2,3,3-tetrafluoro-3-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxypropanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential use in drug development, particularly for its stability and resistance to metabolic degradation.
Industry: Utilized in the production of specialty polymers and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 2,2,3,3-tetrafluoro-3-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxypropanoate involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can affect the stability and reactivity of the compound, influencing its behavior in various chemical and biological systems. The specific pathways involved depend on the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,3-Tetrafluoro-3-[1,1,1,2,3,3-hexafluoro-3-(trifluorovinyl)oxy]propanoic acid
- Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]
- 2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propionyl fluoride
Uniqueness
Methyl 2,2,3,3-tetrafluoro-3-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxypropanoate is unique due to its specific combination of multiple fluorine atoms and the presence of both ester and ether functional groups. This combination imparts high stability, resistance to degradation, and unique reactivity compared to other similar compounds .
Properties
CAS No. |
63863-44-5 |
---|---|
Molecular Formula |
C11H3F17O4 |
Molecular Weight |
522.11 g/mol |
IUPAC Name |
methyl 2,2,3,3-tetrafluoro-3-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxypropanoate;1,1,2,2-tetrafluoroethene |
InChI |
InChI=1S/C9H3F13O4.C2F4/c1-24-4(23)5(13,14)8(19,20)26-6(15,7(16,17)18)9(21,22)25-3(12)2(10)11;3-1(4)2(5)6/h1H3; |
InChI Key |
PHGTUSVDMBIWTN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C(OC(C(OC(=C(F)F)F)(F)F)(C(F)(F)F)F)(F)F)(F)F.C(=C(F)F)(F)F |
Related CAS |
63863-44-5 |
Origin of Product |
United States |
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